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molecular formula C7H13NO4 B090775 Methyl 4-methyl-4-nitropentanoate CAS No. 16507-02-1

Methyl 4-methyl-4-nitropentanoate

Cat. No. B090775
M. Wt: 175.18 g/mol
InChI Key: MROVMGGCWUQHMR-UHFFFAOYSA-N
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Patent
US06664412B2

Procedure details

2-Nitropropane (25 g, 0.28 mol) was dissolved in ethanol (140 ml) and methyl acrylate (25.3 ml, 0.28 mol) and potassium fluoride (1.63 g, 0.028 mol) were added. The mixture was refluxed under heating for 4 h. After cooling, ethanol was evaporated by concentration under reduced pressure, and the residue was extracted with ethyl acetate (100 ml) and water (50 ml). Ethyl acetate was evaporated under reduced pressure to give the objective compound (40.6 g, yield 82.5%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step Two
Quantity
1.63 g
Type
reactant
Reaction Step Two
Yield
82.5%

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH3:6])[CH3:5])([O-:3])=[O:2].[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9].[F-].[K+]>C(O)C>[CH3:5][C:4]([N+:1]([O-:3])=[O:2])([CH3:6])[CH2:9][CH2:8][C:7]([O:11][CH3:12])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25.3 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
1.63 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
ethanol was evaporated by concentration under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (100 ml) and water (50 ml)
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(=O)OC)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 40.6 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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